An In-Depth Technical Guide to (2-Propyl-1H-benzimidazol-1-yl)acetic acid (CAS 331736-92-6): Synthesis, Characterization, and Significance as a Pharmaceutical Intermediate
An In-Depth Technical Guide to (2-Propyl-1H-benzimidazol-1-yl)acetic acid (CAS 331736-92-6): Synthesis, Characterization, and Significance as a Pharmaceutical Intermediate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of (2-Propyl-1H-benzimidazol-1-yl)acetic acid, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.
Executive Summary
(2-Propyl-1H-benzimidazol-1-yl)acetic acid is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer effects. While this specific molecule is not typically an active pharmaceutical ingredient itself, it serves as a critical building block in the synthesis of more complex drugs. Its primary significance lies in its role as a potential intermediate and impurity in the manufacturing of Telmisartan, a widely prescribed angiotensin II receptor blocker used to treat hypertension. Understanding its synthesis, characterization, and control is therefore paramount for pharmaceutical scientists involved in the development and production of Telmisartan and related compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (2-Propyl-1H-benzimidazol-1-yl)acetic acid is essential for its synthesis, purification, and analytical characterization.
| Property | Value |
| CAS Number | 331736-92-6 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | (2-Propyl-1H-benzimidazol-1-yl)acetic acid |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO |
| Melting Point | Not definitively reported, but expected to be a solid at room temperature |
Synthesis Protocol: A Two-Step Approach
The synthesis of (2-Propyl-1H-benzimidazol-1-yl)acetic acid can be efficiently achieved through a well-established two-step process common for N-alkylated benzimidazole derivatives. This involves the initial formation of the benzimidazole ring, followed by N-alkylation.
Step 1: Synthesis of 2-Propyl-1H-benzimidazole
The initial and crucial step is the construction of the benzimidazole core. This is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The Phillips-Ladenburg synthesis provides a reliable framework for this transformation.
Reaction: o-Phenylenediamine reacts with butanoic acid (or butyric acid) under acidic conditions to yield 2-Propyl-1H-benzimidazole.
Causality behind Experimental Choices:
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Acid Catalyst: A strong acid, such as hydrochloric acid or polyphosphoric acid, is employed to protonate the carbonyl group of butanoic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine.
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Heating: The reaction requires elevated temperatures to overcome the activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.
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Excess Carboxylic Acid: Using an excess of the carboxylic acid can also serve as the reaction solvent and drive the equilibrium towards the product.
Step-by-Step Methodology:
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To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 equivalent) and butanoic acid (2-3 equivalents).
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Slowly add 4M hydrochloric acid (or polyphosphoric acid) to the mixture.
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Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water.
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Neutralize the mixture with a base (e.g., 10% sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.
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Collect the crude 2-Propyl-1H-benzimidazole by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.
Step 2: N-Alkylation to Yield (2-Propyl-1H-benzimidazol-1-yl)acetic acid
The second step involves the alkylation of the N-1 position of the benzimidazole ring with a haloacetic acid derivative, followed by hydrolysis of the resulting ester.
Reaction: 2-Propyl-1H-benzimidazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) in the presence of a base, followed by hydrolysis of the ester to the carboxylic acid.
Causality behind Experimental Choices:
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Base: A base, such as potassium carbonate or sodium hydride, is required to deprotonate the N-H of the benzimidazole, forming a more nucleophilic benzimidazolide anion.
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Aprotic Solvent: An aprotic solvent like acetone, DMF, or acetonitrile is used to prevent solvolysis of the alkylating agent and to facilitate the SN2 reaction.
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Ester Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, which can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is common.
Step-by-Step Methodology:
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Dissolve 2-Propyl-1H-benzimidazole (1 equivalent) in a suitable aprotic solvent (e.g., acetone) in a round-bottom flask.
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Add a base, such as anhydrous potassium carbonate (1.5-2 equivalents).
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To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
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Once the starting material is consumed, cool the mixture and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-propyl-1H-benzimidazol-1-yl)acetate.
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For hydrolysis, dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
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Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
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Remove the ethanol under reduced pressure and dilute the aqueous solution with water.
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Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5.
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The product, (2-Propyl-1H-benzimidazol-1-yl)acetic acid, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry to yield the final product.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of (2-Propyl-1H-benzimidazol-1-yl)acetic acid, especially when it is intended for use in API synthesis.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of this compound and for its detection as a potential impurity in Telmisartan. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically employed.
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230 nm or 296 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups), the methylene protons of the acetic acid moiety (a singlet), and the aromatic protons of the benzimidazole ring.
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¹³C NMR: The carbon NMR will display distinct signals for the aliphatic carbons of the propyl and acetic acid groups, as well as for the aromatic and imidazole carbons.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching vibrations.
Pharmacological Context and Potential Biological Activity
While there is a lack of specific pharmacological studies on (2-Propyl-1H-benzimidazol-1-yl)acetic acid itself, the broader benzimidazole class of compounds is rich in biological activity.[1] This is attributed to the benzimidazole nucleus being isosteric with purine, allowing it to interact with various biopolymers.
Potential Areas of Interest Based on Structural Analogy:
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Antihypertensive: Given its role as an intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker, it is plausible that this scaffold could be explored for similar activities. However, it is highly unlikely to possess the same potency or mechanism of action as the final, more complex drug molecule.
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Anti-inflammatory and Analgesic: Several benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2]
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Antimicrobial and Antifungal: The benzimidazole core is present in a number of antimicrobial and antifungal agents.[3]
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Anticancer: A variety of N-alkylated 2-substituted benzimidazoles have been investigated for their antiproliferative activities.[3]
It is crucial to emphasize that these are speculative applications based on the broader chemical class, and dedicated biological screening would be necessary to ascertain any specific activity of (2-Propyl-1H-benzimidazol-1-yl)acetic acid.
Safety and Handling
Due to the limited public data on the specific toxicity and handling precautions for (2-Propyl-1H-benzimidazol-1-yl)acetic acid, it is imperative to handle this compound with the standard care afforded to all new chemical entities in a research and development setting.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
(2-Propyl-1H-benzimidazol-1-yl)acetic acid, while not a standalone therapeutic agent, is a molecule of significant interest to the pharmaceutical industry. Its role as a key intermediate in the synthesis of Telmisartan underscores the importance of well-defined and controlled synthetic and analytical procedures. This guide has provided a detailed, scientifically-grounded framework for the synthesis, characterization, and contextual understanding of this compound. For researchers and developers in the field, a thorough grasp of such intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients.
References
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Chemical Methodologies. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Substance. Chemical Methodologies. [Link]
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Analytica Chemie. (n.d.). Telmisartan Impurity. Retrieved from [Link]
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Nguyen, H. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28168–28181. [Link]
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Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 74(10), 1181-1187. [Link]
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Kamal, A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(22), 13174-13210. [Link]
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Terashima, K., et al. (1995). Studies on antiulcer agents. I. Synthesis and pharmacological properties of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a new H+/K(+)-ATPase inhibitor possessing mucosal protective activity. Chemical & Pharmaceutical Bulletin, 43(1), 166-168. [Link]
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Reddy, B. S., et al. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Saudi Chemical Society, 22(8), 986-993. [Link]
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Shereena, K. A., & Anupama, K. (2024). Synthesis and evaluation of a benzimidazole acetic acid derivative. GSC Biological and Pharmaceutical Sciences, 27(1), 104-110. [Link]
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Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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